molecular formula C22H22N4O4 B2730186 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207019-75-7

3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2730186
Número CAS: 1207019-75-7
Peso molecular: 406.442
Clave InChI: OPJMEKSXVYIPFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 3-ethyl substituent and a methyl-linked 1,2,4-oxadiazole moiety bearing a 4-isopropoxyphenyl group. Quinazoline-2,4-diones are bicyclic heterocycles known for diverse pharmacological activities, including antimicrobial and enzyme-inhibitory properties . .

Propiedades

IUPAC Name

3-ethyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-30-19)15-9-11-16(12-10-15)29-14(2)3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJMEKSXVYIPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a quinazoline core with an oxadiazole moiety, which is known for its diverse pharmacological properties. The molecular formula of this compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of approximately 406.4 g/mol .

Synthesis and Structural Characteristics

The synthesis of 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis techniques. These include the formation of the quinazoline and oxadiazole rings through cyclization reactions and subsequent functionalization to introduce the isopropoxyphenyl group .

Antimicrobial Properties

Research indicates that derivatives of quinazoline and oxadiazole are often evaluated for their antimicrobial activities. In a study focusing on quinazoline derivatives, several compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline were tested using the Agar well diffusion method and showed moderate to strong activity against various strains .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity Against Staphylococcus aureusActivity Against E. coliMIC (mg/mL)
Compound A12 mm (zone of inhibition)11 mm75
Compound B10 mm10 mm80

The antimicrobial mechanism of action for compounds like 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication. This mode of action is similar to fluoroquinolone antibiotics .

Other Biological Activities

Beyond antimicrobial properties, quinazoline derivatives have been investigated for their potential as NHE-1 inhibitors. NHE-1 (Na+/H+ exchanger isoform 1) plays a significant role in cardiovascular and ocular diseases due to its cytoprotective and anti-inflammatory effects. Compounds derived from quinazoline frameworks have shown promising activity in nanomolar ranges against this target .

Case Studies

In a case study involving the synthesis and evaluation of quinazoline derivatives:

  • Compound X , which shares structural similarities with the target compound, demonstrated an inhibition zone of 13 mm against Staphylococcus aureus and an MIC value of 70 mg/mL.

The study highlighted the importance of substituents in enhancing biological activity and provided insights into structure-activity relationships (SAR) that could be applied to optimize the design of new derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. A study demonstrated that compounds containing these moieties showed moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 13 mm and minimum inhibitory concentration (MIC) values between 70 to 80 mg/mL .

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. In particular, the integration of oxadiazole groups into the quinazoline scaffold has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with oxadiazole substitutions have shown promising results in inhibiting the proliferation of cancer cells in vitro .

Anti-inflammatory Effects

Some studies have suggested that quinazoline derivatives may exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions .

Synthesis and Modification

The synthesis of 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis techniques. These methods allow for further modifications to enhance yield and purity. For example, cyclization reactions can produce various substituted analogues that may exhibit improved biological activities .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives against pathogenic bacteria. The results indicated that compounds similar to 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione displayed significant antibacterial activity with specific attention to their structure–activity relationships (SAR). The findings suggested that modifications at the oxadiazole position could enhance activity against resistant strains .

Case Study 2: Anticancer Screening

In another research endeavor focusing on anticancer properties, derivatives of quinazoline were tested against various cancer cell lines. The study found that specific substitutions on the quinazoline ring led to increased cytotoxicity compared to standard chemotherapeutic agents. This highlights the potential of compounds like 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione in developing new cancer therapies .

Análisis De Reacciones Químicas

Nucleophilic Substitution

  • Mechanism : The methyl group linking the oxadiazole and quinazoline may act as a leaving group under basic conditions (e.g., using NaOH or K2CO3).

  • Conditions : Polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (reflux) .

Electrophilic Addition

  • Mechanism : The oxadiazole ring’s electron-deficient nitrogen atoms may participate in electrophilic aromatic substitution reactions.

  • Conditions : Acidic or basic media (e.g., H2SO4, pyridine) .

Reduction/Oxidation

  • Reduction : Sodium borohydride (NaBH4) in methanol/ethanol for selective reductions of carbonyl groups.

  • Oxidation : Potassium permanganate (KMnO4) in acidic/basic conditions for oxidizing alcohols to ketones.

Structural and Reactivity Considerations

Feature Impact on Reactivity
Oxadiazole Ring Provides sites for electrophilic attack and potential ring-opening reactions .
Quinazoline Core Acts as a nucleophilic site for alkylation or acylation due to its nitrogen-containing heterocycle .
Ethyl Substituent May undergo elimination or hydrolysis under acidic/basic conditions.

Antimicrobial Activity

  • Quinazoline-2,4-diones are known to inhibit bacterial gyrase and DNA topoisomerase IV, with substitution patterns critically affecting potency . For example, compounds with phenyl-oxadiazole motifs (e.g., 13 and 15 in ) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Antiviral Potential

  • Analogous quinazoline derivatives (e.g., 3-hydroxyquinazoline-2,4-diones) show potent antiviral activity against vaccinia and adenovirus, with EC50 values as low as 1.7 μM . The oxadiazole substituent may enhance cellular permeability or target binding.

Physical and Analytical Data

While specific data for the target compound is unavailable, analogous derivatives provide insights:

Property Example Value (From Similar Compounds) Source
Molecular Formula C24H22N4O4 (hypothetical)
Molecular Weight ~450 g/mol
Solubility Moderate in DMSO/ethanol
Melting Point Often >200°C (common in quinazoline derivatives)

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Quinazoline-2,4-dione Derivatives

  • 1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (Compound 60): This derivative, synthesized via glycosylation of quinazoline-2,4-dione with a ribofuranosyl group, exhibits high yield (88–91%) after debenzoylation . Unlike the target compound, its substituent is a sugar moiety, which likely improves hydrophilicity but reduces membrane permeability compared to the lipophilic oxadiazole-isopropoxyphenyl group.
  • 1-(Arylmethyl)quinazoline-2,4-diones (Patent EP 2017/167251) :
    These derivatives share the quinazoline-2,4-dione core but vary in the aryl-methyl substituents. The patent emphasizes scalable manufacturing processes, suggesting industrial applicability for analogs like the target compound .

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

  • 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones: These compounds feature a thienopyrimidine core fused with a thiophene ring, differing from the quinazoline core. They demonstrate notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to metronidazole and streptomycin .

Pyrimidine-2,4-dione Derivatives

  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: This pyrimidine-2,4-dione derivative, with a piperidinylmethyl substituent, exhibits anti-mycobacterial activity, particularly against Mycobacterium tuberculosis . While the core differs from quinazoline, the shared dione structure underscores the pharmacophoric importance of the 2,4-dione motif in diverse therapeutic contexts.

Structural and Functional Analysis

Table 1: Comparative Overview of Quinazoline-2,4-dione and Analogous Compounds

Compound Core Key Substituents Biological Activity Reference
Quinazoline-2,4-dione 3-Ethyl, oxadiazolylmethyl (4-isopropoxyphenyl) Not reported
Quinazoline-2,4-dione β-D-Ribofuranosyl Not reported
Thieno[2,3-d]pyrimidine-2,4-dione 5-Methyl, 3-phenyl, 6-(5-phenyl-1,3,4-oxadiazol-2-yl), 1-(oxadiazolylmethyl) Antimicrobial (MIC: 15–30 µg/ml)
Pyrimidine-2,4-dione Piperidinylmethyl (2,3-dimethylphenoxy) Anti-mycobacterial

Key Observations:

Substituent Effects: Lipophilic groups (e.g., oxadiazole-isopropoxyphenyl) may improve blood-brain barrier penetration, whereas hydrophilic substituents (e.g., ribofuranosyl) favor solubility .

Activity Trends : Oxadiazole-containing derivatives consistently show antimicrobial or anti-infective activity, suggesting a structure-activity relationship (SAR) tied to this moiety .

Q & A

Q. What are the optimal synthetic routes for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core can be synthesized via cyclization of isatoic anhydride derivatives under acidic conditions. For example, substituted quinazolinones are often prepared by reacting isatoic anhydride with primary amines or via condensation with carbonyl-containing intermediates . Alkylation or nucleophilic substitution reactions can then introduce the oxadiazole-methyl moiety. Key steps include optimizing reaction temperature (e.g., reflux in glacial acetic acid) and stoichiometry to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

A combination of 1H/13C NMR (to confirm proton environments and carbon frameworks), HRMS (for molecular weight validation), and single-crystal X-ray diffraction (for absolute stereochemistry and bond connectivity) is essential. For example, X-ray crystallography was used to resolve the structure of a related quinazoline derivative, confirming substituent positioning and hydrogen-bonding patterns .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

Solubility can be assessed in DMSO, ethanol, or PBS buffers via UV-Vis spectroscopy or HPLC. Stability studies under physiological conditions (e.g., pH 7.4, 37°C) should monitor degradation over 24–72 hours using LC-MS. Evidence from similar compounds highlights the importance of steric shielding of labile groups (e.g., oxadiazole rings) to enhance stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1,2,4-oxadiazole moiety during functionalization?

The 1,2,4-oxadiazole ring undergoes electrophilic substitution or nucleophilic ring-opening depending on reaction conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can modify the 4-isopropoxyphenyl group, while strong bases may cleave the oxadiazole ring. Computational studies (DFT) suggest that electron-withdrawing substituents on the phenyl ring increase the oxadiazole's electrophilicity, facilitating further derivatization .

Q. How can computational methods aid in predicting the bioactivity of this compound against specific targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes like kinases or phosphodiesterases. For example, docking studies on quinazoline derivatives revealed hydrophobic interactions with ATP-binding pockets, guiding the design of analogs with improved selectivity . QSAR models can further correlate structural features (e.g., logP, polar surface area) with observed bioactivity .

Q. What strategies resolve contradictions in biological activity data across analogs with varying substituents?

Systematic structure-activity relationship (SAR) studies are critical. For example, replacing the 4-isopropoxyphenyl group with a methoxy or halogenated analog may alter potency due to changes in steric bulk or electronic effects. Comparative assays under standardized conditions (e.g., IC50 measurements in the same cell line) and meta-analyses of published data can identify outliers caused by assay variability or impurities .

Methodological Considerations

Q. How should researchers design experiments to optimize the yield of the oxadiazole-methylquinazoline intermediate?

  • Reaction Solvent: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Catalyst Screening: Test Pd(II) or Cu(I) catalysts for cross-coupling steps, as seen in palladium-mediated reductive cyclizations of nitroarenes .
  • Workup Protocols: Employ column chromatography with gradients of ethyl acetate/hexane for purification, monitoring by TLC .

Q. What are the key challenges in characterizing byproducts during synthesis?

Byproducts often arise from incomplete cyclization (e.g., open-chain intermediates) or oxidation of sensitive groups. LC-MS/MS with high-resolution mass detection can identify trace impurities. For example, a study on quinazoline analogs detected a chlorinated byproduct formed via radical intermediates during bromination .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.